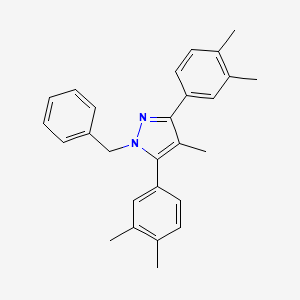
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,3,3,4,4,4-heptafluorobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,2,3,3,4,4,4-HEPTAFLUOROBUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring and a heptafluorobutanamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,2,3,3,4,4,4-HEPTAFLUOROBUTANAMIDE typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with heptafluorobutyric anhydride. The reaction is carried out in an aprotic solvent such as N,N-dimethylformamide (DMF) under basic conditions, often using a base like lithium hydride (LiH) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the stringent conditions required for the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,2,3,3,4,4,4-HEPTAFLUOROBUTANAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzodioxin ring.
Oxidation and Reduction: The benzodioxin moiety can be oxidized or reduced under appropriate conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides in the presence of a base like sodium hydride (NaH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond would yield the corresponding carboxylic acid and amine.
Wissenschaftliche Forschungsanwendungen
N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,2,3,3,4,4,4-HEPTAFLUOROBUTANAMIDE has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for designing enzyme inhibitors or receptor modulators.
Materials Science: Utilized in the development of fluorinated materials with unique properties such as high thermal stability and low surface energy.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Wirkmechanismus
The mechanism by which N1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,2,3,3,4,4,4-HEPTAFLUOROBUTANAMIDE exerts its effects involves its interaction with specific molecular targets. The benzodioxin ring can interact with enzyme active sites or receptor binding pockets, while the heptafluorobutanamide group can enhance binding affinity through hydrophobic interactions and fluorine-specific effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Shares the benzodioxin ring but differs in the substituent group.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Similar structure with a bromobenzenesulfonamide group.
Uniqueness
N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,2,3,3,4,4,4-HEPTAFLUOROBUTANAMIDE is unique due to the presence of the heptafluorobutanamide group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability .
Eigenschaften
Molekularformel |
C12H8F7NO3 |
|---|---|
Molekulargewicht |
347.18 g/mol |
IUPAC-Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,3,3,4,4,4-heptafluorobutanamide |
InChI |
InChI=1S/C12H8F7NO3/c13-10(14,11(15,16)12(17,18)19)9(21)20-6-1-2-7-8(5-6)23-4-3-22-7/h1-2,5H,3-4H2,(H,20,21) |
InChI-Schlüssel |
GESXVDXZDUVWAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(3,4-diethoxyphenyl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B10933285.png)
![2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10933291.png)
![N-(1-ethyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10933298.png)

![7-{[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10933302.png)



![5-methyl-N-[4-(morpholin-4-ylcarbonyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10933319.png)
![(1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholin-4-yl)methanone](/img/structure/B10933325.png)
![1-(2,4-dichlorophenyl)-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B10933329.png)
![N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)bis[2-(4-ethylphenyl)quinoline-4-carboxamide]](/img/structure/B10933342.png)
![3,5-bis[4-(difluoromethoxy)phenyl]-1-(3-nitrobenzyl)-1H-pyrazole](/img/structure/B10933344.png)
![2-(4-Bromo-2-thienyl)-9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10933357.png)
